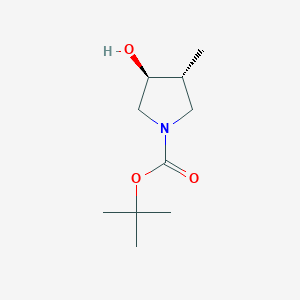

trans-1-Boc-4-methylpyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Modern Drug Discovery: A Technical Guide to tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

The tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate scaffold is a paramount chiral building block in contemporary medicinal chemistry. Its inherent three-dimensional structure, conferred by the saturated pyrrolidine ring, provides an exceptional platform for the development of novel therapeutics with high target specificity and improved pharmacological profiles. This guide offers an in-depth exploration of the structure, synthesis, and application of this vital chemical entity, providing the technical insights necessary for its effective utilization in drug discovery programs.

Structural Elucidation and Stereochemical Complexity

The core of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a five-membered nitrogen-containing heterocycle, the pyrrolidine ring. The substituents at the 3rd and 4th positions, a hydroxyl and a methyl group respectively, introduce two stereocenters, giving rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances the molecule's stability and solubility in organic solvents, making it amenable to a wide range of synthetic transformations.

The spatial arrangement of the hydroxyl and methyl groups is critical for biological activity. The cis isomers ((3R,4S) and (3S,4R)) and trans isomers ((3R,4R) and (3S,4S)) present distinct three-dimensional profiles that dictate their interaction with biological targets. The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of chemical space compared to flat aromatic systems, a crucial factor in modern drug design.[1][2]

Stereoselective Synthesis: Crafting the Chiral Architecture

The synthesis of specific stereoisomers of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a key challenge and a testament to the advancements in asymmetric synthesis. The choice of synthetic route is dictated by the desired stereochemistry.

Diastereoselective Synthesis of cis-(3S,4R)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

A common strategy to access the cis isomers involves the diastereoselective reduction of a suitable precursor. An established method utilizes a ruthenium-catalyzed asymmetric hydrogenation of a β-keto-γ-lactam, which can be subsequently elaborated to the desired pyrrolidine.[3]

Illustrative Synthetic Workflow:

Caption: Diastereoselective synthesis of the cis-isomer.

Synthesis of trans Isomers via 1,3-Dipolar Cycloaddition

The synthesis of trans isomers often employs a powerful reaction in heterocyclic chemistry: the 1,3-dipolar cycloaddition. This approach involves the reaction of an azomethine ylide with an appropriate dipolarophile. The stereochemical outcome can be controlled by the choice of chiral catalysts or auxiliaries.

Experimental Protocol: Synthesis of a trans-4-Methylproline Derivative [4]

This protocol outlines the synthesis of a precursor that can be further converted to the target molecule.

-

Preparation of the Starting Material: To a solution of the appropriate starting material in methanol, add sodium borohydride portion-wise at 0 °C. Stir the reaction mixture at room temperature for 6 hours.

-

Workup: Quench the reaction with acetone and concentrate the mixture under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol.

-

Oxidation: Subject the alcohol to a two-step oxidation process, first with IBX in DMSO, followed by treatment with NIS and potassium carbonate in methanol to yield the corresponding methyl ester.

-

Purification: Purify the final product by column chromatography on silica gel.

Analytical Characterization: Confirming Structure and Purity

The unambiguous identification of the specific stereoisomer and the assessment of its purity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the relative stereochemistry of the hydroxyl and methyl groups. The coupling constant between the protons at C3 and C4 is particularly informative. In general, a larger coupling constant is observed for a trans relationship, while a smaller coupling constant suggests a cis arrangement.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidinol Derivative [5]

| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |

| C(CH₃)₃ | 1.46 (s, 9H) | 28.7 |

| Pyrrolidine-H | 1.73-1.99 (m, 4H) | 23.6, 29.3, 30.6, 31.0 |

| Pyrrolidine-CH₂-N | 3.26-3.40 (m, 2H) | 46.4 |

| CH-OH | 3.78-3.87 (m, 1H) | 62.8 |

| N-C(O)O | - | 155.0 |

| O-C(CH₃)₃ | - | 79.3 |

Note: The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used.

Applications in Drug Discovery: A Scaffold for Innovation

The tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate scaffold is a key component in a variety of drug candidates across different therapeutic areas. Its structural features allow for precise interactions with biological targets, leading to enhanced potency and selectivity.

GPR40 Agonists for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. Agonists of this receptor stimulate glucose-dependent insulin secretion. Medicinal chemistry campaigns have shown that the stereochemistry of the pyrrolidine core is crucial for potent GPR40 agonism.[6][7]

In a series of novel GPR40 agonists, the introduction of a cis-trifluoromethyl group at the 4-position of the pyrrolidine ring was found to significantly improve binding affinity and agonist efficacy.[7] Further studies revealed that the (R,R) enantiomer potentiated the radioligand used in the binding assay, while the (S,S) enantiomer displaced it, highlighting the profound impact of stereochemistry on the mode of action.[7]

Signaling Pathway of GPR40 Agonists:

Caption: Gq-coupled signaling pathway of GPR40 agonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is another important target in the management of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, thereby prolonging their insulin-releasing effects. The pyrrolidine scaffold has been extensively used in the design of potent and selective DPP-IV inhibitors.[8]

Structure-activity relationship (SAR) studies have demonstrated that the stereochemistry and substitution pattern of the pyrrolidine ring are critical for effective inhibition of DPP-IV.[8] The hydroxyl group can form key hydrogen bond interactions within the active site of the enzyme, while the methyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity.

Conclusion and Future Perspectives

The tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate scaffold has firmly established itself as a privileged structure in drug discovery. Its unique combination of a three-dimensional architecture, multiple points for diversification, and the profound influence of its stereochemistry on biological activity makes it an invaluable tool for medicinal chemists. As our understanding of disease biology deepens and the demand for highly selective and potent therapeutics grows, the strategic application of this versatile building block will undoubtedly continue to drive the discovery of innovative medicines for years to come.

References

-

Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. PubMed. Available at: [Link]

-

Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. ACS Publications. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

-

Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. PubMed. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

-

Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Available at: [Link]

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. OUCI. Available at: [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group. Princeton University. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. PMC. Available at: [Link]

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing. Available at: [Link]

-

Design, synthesis and in vitro biological evaluation of a novel class of anti-adenovirus agents based on 3-amino-1,2-propanediol. DIGITAL.CSIC. Available at: [Link]

-

Synthesis and biological evaluation of substituted quinolines: potential treatment of protozoal and retroviral co-infections. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

Technical Monograph: trans-1-Boc-4-methyl-3-hydroxypyrrolidine

Topic: trans-1-Boc-4-methyl-3-hydroxypyrrolidine properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Scaffold for Stereodefined Medicinal Chemistry

Executive Summary

The trans-1-Boc-4-methyl-3-hydroxypyrrolidine scaffold represents a high-value chiral building block in modern drug discovery. Distinguished by its contiguous stereocenters at C3 and C4, this moiety serves as a critical conformational lock in peptidomimetics and kinase inhibitors (e.g., JAK, BTK).[1] Unlike the planar pyrrole or unsubstituted pyrrolidine, the trans-methyl-hydroxy motif introduces specific vector constraints that enhance ligand-target complementarity while modulating physicochemical properties like solubility and metabolic stability.

This guide provides a definitive technical analysis of the molecule, focusing on scalable synthesis via epoxide ring-opening, structural characterization, and its application in "scaffold hopping" strategies.[1]

Physicochemical Identity & Properties[2]

Compound Identity

| Parameter | Detail |

|---|---|

| IUPAC Name | tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate (and enantiomer) |

| Common Name | trans-1-Boc-4-methyl-3-hydroxypyrrolidine |

| CAS Number | 885102-33-0 (racemate/unspecified stereochem); Specific enantiomers may vary |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(O)C(C)C1 |[1][2]

Physical Properties Profile

| Property | Value / Observation | Note |

|---|---|---|

| Physical State | Viscous Oil to Low-Melting Solid | Hygroscopic tendency observed in free-base forms. |

| Boiling Point | ~280–290 °C (Predicted) | Decomposes prior to boiling at atm pressure; distillable under high vacuum.[1] |

| Density | 1.08 ± 0.05 g/cm³ | Typical for Boc-protected hydroxypyrrolidines. |

| LogP | 1.2 – 1.5 (Predicted) | Lipophilicity modulated by the Boc group; deprotected core is highly polar (LogP < 0).[1] |

| Solubility | Soluble: DCM, MeOH, EtOAc, DMSO | Insoluble: Water (as Boc-protected); Deprotected salt is water-soluble.[1] |

Synthetic Architecture: The Epoxide Route

The most robust and stereochemically rigorous route to the trans-isomer involves the nucleophilic ring-opening of a meso-epoxide intermediate. This method guarantees the trans-relationship between the methyl and hydroxyl groups via an Sɴ2 mechanism.

Reaction Pathway Visualization

The following diagram illustrates the conversion of commercially available N-Boc-3-pyrroline to the target scaffold.

Figure 1: Stereoselective synthesis via epoxide ring-opening. The nucleophilic attack on the epoxide ensures the trans-configuration.

Detailed Experimental Protocol (Epoxide Opening)

Objective: Synthesis of trans-1-Boc-4-methyl-3-hydroxypyrrolidine from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Reagents:

-

Substrate: tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq)[1]

-

Nucleophile: Methylmagnesium bromide (3.0 M in ether, 1.5 eq) or Me₂CuLi[1]

-

Catalyst: Copper(I) Iodide (CuI) (0.1 eq) - Critical for Grignard regiocontrol and yield[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried flask under Argon, suspend CuI (0.1 eq) in anhydrous THF. Cool to -20°C.

-

Nucleophile Formation: Add MeMgBr (1.5 eq) dropwise.[1] Stir for 15 minutes to generate the organocuprate species in situ.

-

Substrate Addition: Dissolve the epoxide (1.0 eq) in minimal THF and add dropwise to the reaction mixture, maintaining internal temperature below -10°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; epoxide is UV inactive, product is weak).[1]

-

Quench: Carefully quench with saturated aqueous NH₄Cl. The mixture will turn deep blue (copper complex).[1]

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The trans-alcohol typically elutes after the starting material.

Validation Check:

-

Stereochemistry: The reaction must yield the trans isomer due to the anti-periplanar attack requirement of the Sɴ2 mechanism on the epoxide ring.[1]

Structural Characterization & Analytical Standards

Distinguishing the trans isomer from the cis isomer (often a byproduct of improper synthesis or impure starting materials) is critical.[1] NMR spectroscopy provides the definitive signature.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

-

H3 (Carbinol proton): δ 3.90 – 4.10 ppm (multiplet).[1]

-

H4 (Methine proton): δ 2.10 – 2.30 ppm (multiplet).[1]

-

Methyl Group: δ 1.05 – 1.15 ppm (doublet).[1]

-

Coupling Constant (J₃,₄):

¹³C NMR (100 MHz, CDCl₃):

-

C3 (CH-OH): ~75–78 ppm.[1]

-

C4 (CH-Me): ~40–45 ppm.[1]

-

Methyl: ~12–15 ppm.[1]

-

Boc Carbamate: ~154 ppm (C=O), ~80 ppm (t-Bu quaternary), ~28 ppm (t-Bu methyls).[1]

Mass Spectrometry[4]

-

ESI-MS: [M+H]⁺ = 202.1 (weak), [M+Na]⁺ = 224.1 (dominant), [M-Boc+H]⁺ = 102.1 (fragment).[1]

Applications in Drug Discovery[1][5]

Scaffold Hopping & Kinase Inhibition

The trans-3-hydroxy-4-methylpyrrolidine motif is a proven bioisostere for 3-hydroxypiperidines and prolines.

-

JAK/BTK Inhibitors: In kinase drug design (e.g., analogs of Tofacitinib or Ibrutinib), the pyrrolidine ring orients the hydrogen bond donor (OH) and the hydrophobic methyl group to exploit specific pockets in the ATP binding site.[1] The trans stereochemistry directs the hydroxyl group towards the hinge region while the methyl group occupies the hydrophobic specificity pocket.[1]

-

Solubility Modulation: The hydroxyl group lowers the LogP compared to the dimethyl analog, improving aqueous solubility without sacrificing membrane permeability.[1]

Functionalization Logic

Figure 2: Functionalization map.[1] Note that Mitsunobu reactions will invert the C3 center, converting the trans-scaffold into a cis-substituted product.

References

-

Stereoselective Synthesis of Pyrrolidines: Asymmetric 1,3-dipolar cycloadditions... trans-3,4-Disubstituted pyrrolidines containing a protected hydroxyl group. ResearchGate.[1][3]

-

Epoxide Route Validation: Synthesis of functionalized 3-pyrrolidines... Reaction of dimethylsulfoxonium methylide with epoxysulfonamides. ChemRxiv.[1] [1]

-

Commercial Availability & CAS Data: tert-butyl (3S,4R)-3-hydroxy-4-Methylpyrrolidine-1-carboxylate (CAS 885102-33-0).[4] ChemicalBook.[1][2]

-

Kinase Inhibitor Context: Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine (Analogous Scaffold). ChemicalBook.[1][2]

Sources

The Architectural Elegance of 3,4-Disubstituted Pyrrolidines: A Technical Guide to Stereoselective Synthesis and Application

The pyrrolidine ring is a cornerstone of many biologically active molecules, and the stereochemical arrangement of substituents on this five-membered scaffold can profoundly influence its interaction with biological targets.[1][2][3] Among the various substitution patterns, chiral 3,4-disubstituted pyrrolidines represent a particularly valuable class of building blocks in drug discovery and development. Their rigid, three-dimensional structure, endowed with multiple stereogenic centers, allows for precise spatial positioning of functional groups, making them ideal for creating potent and selective therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of 3,4-disubstituted pyrrolidines and explores their significant applications in medicinal chemistry.

The Strategic Importance of Stereochemistry

The precise control of stereochemistry at the C3 and C4 positions of the pyrrolidine ring is paramount for biological activity. Different stereoisomers of the same molecule can exhibit vastly different pharmacological profiles, ranging from potent agonists to inactive compounds or even antagonists.[5] This underscores the critical need for robust and stereoselective synthetic methods that provide access to all possible diastereomers and enantiomers of a target 3,4-disubstituted pyrrolidine. The nitrogen atom within the ring also offers a convenient handle for further functionalization, allowing for the modulation of physicochemical properties such as solubility and basicity.[3][6]

Key Synthetic Strategies for Asymmetric Control

The construction of chiral 3,4-disubstituted pyrrolidines with high stereochemical fidelity is a significant challenge in organic synthesis. Several powerful strategies have been developed to address this, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired stereoisomer, the nature of the substituents, and the scale of the synthesis.

[3+2] Cycloaddition of Azomethine Ylides

One of the most powerful and convergent methods for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes.[7][8][9] This concerted process can generate up to four new stereocenters in a single step with a high degree of stereocontrol.[10][11] The stereochemical outcome of the cycloaddition can be influenced by the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.[12]

A common approach involves the in situ generation of an azomethine ylide from an imine derived from an amino acid. The stereochemistry of the resulting pyrrolidine is dictated by the geometry of the ylide and the facial selectivity of its addition to the dipolarophile.

Diagram: Catalytic Asymmetric [3+2] Cycloaddition

Caption: Catalytic cycle for the asymmetric [3+2] cycloaddition.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile and efficient method for the construction of a wide variety of cyclic compounds, including pyrrolidines.[13][14][15] This strategy involves the intramolecular cyclization of a diene or enyne precursor catalyzed by a transition metal complex, typically a ruthenium-based catalyst such as the Grubbs or Hoveyda-Grubbs catalyst.[14] The stereocenters at the 3 and 4 positions are typically installed in the acyclic precursor prior to the RCM step.

This approach offers the advantage of being highly tolerant of various functional groups and can be used to synthesize both cis- and trans-3,4-disubstituted pyrrolidines depending on the stereochemistry of the starting material.[16]

Diagram: Ring-Closing Metathesis Workflow

Caption: General workflow for pyrrolidine synthesis via RCM.

Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure natural products, such as amino acids and tartaric acid.[4] These compounds can serve as excellent starting materials for the synthesis of complex chiral molecules, including 3,4-disubstituted pyrrolidines. By utilizing the inherent stereochemistry of the starting material, a series of chemical transformations can be employed to construct the desired pyrrolidine ring with a high degree of stereocontrol.

For example, L-tartaric acid can be converted into a chiral diepoxide, which can then be opened with a nitrogen nucleophile to form a 3,4-dihydroxypyrrolidine. Subsequent functional group manipulations can then lead to a variety of 3,4-disubstituted pyrrolidines. Similarly, pyroglutamic acid, derived from glutamic acid, is another versatile chiral starting material.[1]

Applications in Drug Discovery

The unique structural features of chiral 3,4-disubstituted pyrrolidines have made them attractive scaffolds for the development of novel therapeutic agents. Their ability to present functional groups in a well-defined three-dimensional space allows for high-affinity and selective interactions with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral 3,4-disubstituted pyrrolidines is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[4][5] DPP-4 inhibitors are a class of oral medications used for the treatment of type 2 diabetes. The pyrrolidine scaffold, particularly with a vicinal diamine substitution pattern at the 3 and 4 positions, has been found to be a privileged structure for potent and selective DPP-4 inhibition.[4] The stereochemistry of the diamine substituents is crucial for optimal binding to the active site of the enzyme.[5]

Monoamine Transporter Inhibitors

3,4-Disubstituted pyrrolidines have also been identified as a novel class of monoamine transporter inhibitors.[17] These transporters are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft. By inhibiting these transporters, the levels of these neurotransmitters can be modulated, which is a therapeutic strategy for a variety of central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).

| Compound Class | Target | Therapeutic Area | Key Structural Feature |

| Pyrrolidine-3,4-diamines | DPP-4 | Type 2 Diabetes | Vicinal diamine with specific stereochemistry |

| 3,4-Diarylpyrrolidines | Monoamine Transporters | CNS Disorders | Diaryl substitution pattern |

Experimental Protocols

General Protocol for Asymmetric [3+2] Cycloaddition

Materials:

-

Amino acid ester hydrochloride (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Electron-deficient alkene (1.2 equiv)

-

Triethylamine (2.2 equiv)

-

Silver(I) acetate (0.1 equiv)

-

Chiral phosphine ligand (e.g., (R)-BINAP) (0.11 equiv)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the amino acid ester hydrochloride, aldehyde, and anhydrous solvent.

-

Cool the mixture to 0 °C and add triethylamine dropwise. Stir for 30 minutes.

-

In a separate flask, prepare the chiral catalyst by dissolving silver(I) acetate and the chiral phosphine ligand in the anhydrous solvent. Stir for 30 minutes at room temperature.

-

Add the electron-deficient alkene to the imine solution, followed by the dropwise addition of the prepared chiral catalyst solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrolidine.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.

Conclusion

Chiral 3,4-disubstituted pyrrolidines are a class of high-value building blocks that continue to play a pivotal role in the discovery and development of new medicines. The stereoselective synthetic methodologies outlined in this guide, particularly asymmetric [3+2] cycloadditions and ring-closing metathesis, provide powerful tools for accessing a wide range of these complex scaffolds with excellent stereocontrol. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, the demand for novel and efficient methods for the synthesis of these privileged structures will undoubtedly continue to grow. The versatility and tunability of the 3,4-disubstituted pyrrolidine core ensure its enduring legacy as a cornerstone of modern medicinal chemistry.

References

-

Nature Communications. (2022). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

-

Molecules. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

ACS Publications. (2004). Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I). [Link]

-

ACS Publications. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

PubMed. (2006). Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C. [Link]

-

MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

ResearchGate. (2022). Cycloaddition routes to pyrrolidine rings. [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

-

MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

-

ResearchGate. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

ScienceDirect. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. [Link]

-

RSC Publishing. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]

-

PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

PubMed. (2002). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ACS Publications. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. [Link]

-

PMC. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. cris.biu.ac.il [cris.biu.ac.il]

- 17. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl 4-Methyl-3-Hydroxypyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] This guide focuses on a particularly valuable derivative, tert-butyl 4-methyl-3-hydroxypyrrolidine-1-carboxylate, a chiral building block that offers a unique combination of stereochemical complexity and synthetic versatility. Its strategic deployment in drug design can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of this compound's synonyms, chemical properties, stereoselective synthesis, and applications, with a particular emphasis on practical, field-proven experimental protocols.

Nomenclature and Identification: A Comprehensive Cross-Reference

Precise communication in chemical synthesis and documentation is paramount. To this end, a thorough understanding of the various synonyms and identifiers for tert-butyl 4-methyl-3-hydroxypyrrolidine-1-carboxylate is essential. The presence of two stereocenters at the 3- and 4-positions gives rise to four possible stereoisomers. The most commonly utilized isomers in drug discovery are the cis and trans diastereomers.

| Systematic Name | Common Synonyms | CAS Number | Stereochemistry |

| tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3S,4R)-3-hydroxy-4-methylpyrrolidine | 885102-33-0 | trans |

| tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3R,4S)-3-hydroxy-4-methylpyrrolidine | Not readily available | trans |

| tert-butyl (3S,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3S,4S)-3-hydroxy-4-methylpyrrolidine | Not readily available | cis |

| tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3R,4R)-3-hydroxy-4-methylpyrrolidine | Not readily available | cis |

Note: The IUPAC name for the trans isomer with (3S,4R) configuration is tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate.[2] The CAS number 885102-33-0 is specifically associated with this stereoisomer. For the purpose of this guide, we will focus on the synthesis and applications of the trans-(3S,4R) isomer, a commonly employed building block.

The Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in molecules with diverse biological activities.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of hydroxyl and methyl groups, as in the title compound, further enhances its utility by providing handles for hydrogen bonding and modulating lipophilicity, respectively. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in multi-step synthesis, as it is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.

Diastereoselective Synthesis: A Step-by-Step Protocol

The synthesis of enantiomerically pure tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate presents a significant stereochemical challenge. The following protocol outlines a robust and scalable approach, adapted from established methodologies for the synthesis of substituted pyrrolidines.[3][4]

Overall Synthetic Workflow

Caption: Synthetic workflow for tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate.

Experimental Protocol

Step 1: Esterification of N-Boc-L-proline

-

Dissolution: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous methanol (5 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-L-proline methyl ester.

Step 2: α-Methylation

-

LDA Preparation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Ester Addition: Add a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Methyl Iodide Addition: After stirring for 1 hour at -78 °C, add methyl iodide (1.2 eq).

-

Reaction and Quenching: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Quench the reaction by the addition of saturated ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-methyl-L-proline methyl ester.

Step 3: Reduction of the Ester

-

Dissolution and Cooling: Dissolve the methylated ester (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Reducing Agent Addition: Add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.

-

Reaction and Quenching: Stir the reaction at 0 °C for 2-3 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filtration and Concentration: Filter the resulting solid through a pad of Celite® and wash with ethyl acetate. Concentrate the filtrate to obtain N-Boc-4-methylprolinol.

Step 4: Oxidation to the Aldehyde

-

Dess-Martin Periodinane (DMP) Oxidation: Dissolve N-Boc-4-methylprolinol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2-3 hours.

-

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-4-methylprolinal.

Step 5: Diastereoselective Reduction of the Aldehyde

-

Dissolution and Cooling: Dissolve the crude aldehyde (1.0 eq) in anhydrous methanol and cool to -78 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise. The low temperature and the steric hindrance from the adjacent methyl group favor the formation of the trans diastereomer.

-

Reaction and Work-up: Stir at -78 °C for 2-4 hours. Quench the reaction with saturated ammonium chloride solution.

-

Extraction and Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to separate the diastereomers and afford the desired tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate.[5][6]

Applications in Drug Synthesis: A Chiral Scaffold for Bioactive Molecules

The title compound serves as a versatile intermediate in the synthesis of a variety of pharmacologically active agents.[7] Its pre-defined stereochemistry is transferred to the final drug molecule, which is often critical for its biological activity.

Workflow for Incorporation into a Drug Candidate

Caption: General workflow for utilizing the chiral building block in drug synthesis.

One notable application of similar N-Boc protected hydroxypyrrolidines is in the synthesis of hepatitis C virus (HCV) NS5A inhibitors and other antiviral agents.[1] The hydroxyl group can be readily converted into a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution, or it can be used directly in coupling reactions. The Boc-protected nitrogen allows for facile manipulation of other parts of the molecule before its removal in a later synthetic step.

Analytical Characterization

The identity and purity of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), protons on the pyrrolidine ring, and the hydroxyl proton (broad singlet). The coupling constants between the protons at C3 and C4 can help confirm the trans stereochemistry. |

| ¹³C NMR | Signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the pyrrolidine ring and the methyl group. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group, and a strong absorption around 1690 cm⁻¹ for the C=O stretch of the carbamate. |

Conclusion

tert-butyl 4-methyl-3-hydroxypyrrolidine-1-carboxylate is a high-value chiral building block that provides a powerful tool for medicinal chemists. Its well-defined stereochemistry and versatile functional groups enable the efficient and stereocontrolled synthesis of complex drug candidates. The protocols and information presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this important synthetic intermediate in their drug discovery endeavors. The continued exploration of the synthetic utility of such chiral pyrrolidine derivatives will undoubtedly lead to the development of novel and improved therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Chemical Versatility of 1-Boc-3-Hydroxypyrrolidine: Applications in Research and Industry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

(S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate: A Versatile Synthesis Intermediate. (n.d.). Retrieved from [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PubMed Central. Retrieved from [Link]

-

A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. (2022, April 30). UiTM Institutional Repository. Retrieved from [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Retrieved from [Link]

-

The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved from [Link]

-

Synthesis of substituted pyrrolidines. (2017, May 15). DiVA portal. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central. Retrieved from [Link]

-

The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). PubMed Central. Retrieved from [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 6). LCGC. Retrieved from [Link]

-

Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. (n.d.). ResearchGate. Retrieved from [Link]

-

tert-butyl (R)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate. (2016, November 6). Imperial College London. Retrieved from [Link]

-

3,4-dihydroxy-2-hydroxymethylpyrrolidine from Arachniodes standishii. (n.d.). Semantic Scholar. Retrieved from [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.

-

Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate. (2025, August 8). ResearchGate. Retrieved from [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.mysagestore.com [cdn.mysagestore.com]

- 6. santaisci.com [santaisci.com]

- 7. Colegio Claretiano [claretiano.edu.pe]

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that interact with biological targets with high affinity and selectivity. Specifically, 3-hydroxy-4-methylpyrrolidine derivatives are key structural motifs in various therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and as chiral auxiliaries in asymmetric synthesis. The trans stereochemistry between the hydroxyl and methyl groups is often crucial for biological activity, necessitating stereocontrolled synthetic strategies.

This application note provides a detailed, field-proven protocol for the synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol, a versatile chiral building block, starting from the readily available amino acid, trans-4-hydroxy-L-proline. The presented methodology emphasizes stereochemical control and provides in-depth explanations for the experimental choices, ensuring reproducibility and scalability.

Synthetic Strategy: A Chiral Pool Approach from trans-4-Hydroxy-L-proline

The synthesis of this compound is strategically designed to leverage the inherent chirality of L-amino acids, a cornerstone of chiral pool synthesis. Our chosen starting material, trans-4-hydroxy-L-proline, offers a pre-existing pyrrolidine core with a defined stereocenter at the 2-position, which will be ultimately removed, and a hydroxyl group at the 4-position that serves as a handle for introducing the desired functionality.

The overall synthetic pathway can be conceptualized as a sequence of protection, oxidation, methylation, decarboxylation, and stereoselective reduction steps. A key intermediate in this strategy is the N-Boc-4-methylpyrrolidin-3-one, the diastereoselective reduction of which is the crux of establishing the desired trans relationship between the methyl and hydroxyl groups.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: N-Boc-4-methylpyrrolidin-3-one

Protocol 1.1: Protection of trans-4-Hydroxy-L-proline

Causality: The initial protection of both the amine and carboxylic acid functionalities is crucial to prevent unwanted side reactions in the subsequent oxidation and methylation steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the amine due to its stability under the planned reaction conditions and its facile removal under acidic conditions if required. The carboxylic acid is converted to a methyl ester for enhanced solubility and to prevent its interference with organometallic reagents.

Step-by-step Methodology:

-

Esterification: To a suspension of trans-4-hydroxy-L-proline (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Concentrate the solution under reduced pressure to obtain the methyl ester hydrochloride as a white solid.

-

Boc Protection: Dissolve the methyl ester hydrochloride in a 1:1 mixture of tetrahydrofuran and water. Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq). Stir the mixture vigorously at room temperature for 16 hours.

-

Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-Boc-trans-4-hydroxy-L-proline methyl ester, can be purified by column chromatography on silica gel.

Protocol 1.2: Oxidation to N-Boc-4-oxo-L-proline Methyl Ester

Causality: The oxidation of the secondary alcohol at the 4-position to a ketone is a pivotal step to enable the subsequent introduction of the methyl group. Dess-Martin periodinane (DMP) is a mild and efficient oxidizing agent for this transformation, minimizing the risk of over-oxidation or side reactions.

Step-by-step Methodology:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in dichloromethane.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield N-Boc-4-oxo-L-proline methyl ester.

Protocol 1.3: Synthesis of N-Boc-4-methylpyrrolidin-3-one

This multi-step conversion from the 4-oxoproline derivative involves the introduction of the methyl group, followed by a sequence to transform the ester into the desired ketone at the 3-position.

Step-by-step Methodology:

-

Methylation: To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF at -78 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise. Stir the reaction at -78 °C for 2 hours. This reaction typically yields a mixture of diastereomers of N-Boc-4-methyl-4-hydroxy-L-proline methyl ester.[1]

-

Dehydration: Treat the mixture of diastereomeric alcohols with Martin's sulfurane or a similar dehydrating agent to form N-Boc-4-methylenepyrrolidine-2-carboxylic acid methyl ester.

-

Ozonolysis and Reductive Work-up: Cool a solution of the methylene-pyrrolidine derivative in dichloromethane/methanol to -78 °C and bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and then add dimethyl sulfide (DMS) or sodium borohydride for reductive work-up to yield N-Boc-4-methylpyrrolidin-3-one.

-

Purification: Purify the crude product by column chromatography on silica gel.

PART 2: Diastereoselective Reduction to this compound

Causality: The stereochemical outcome of the reduction of the 3-keto group is paramount to obtaining the desired trans product. The stereochemistry is dictated by the direction of hydride attack on the carbonyl group. Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of the thermodynamically more stable trans isomer with high diastereoselectivity. The methyl group at the 4-position directs the incoming hydride to the opposite face.

Figure 2. Rationale for the diastereoselective reduction of N-Boc-4-methylpyrrolidin-3-one.

Protocol 2.1: Diastereoselective Ketone Reduction

Step-by-step Methodology:

-

Dissolve N-Boc-4-methylpyrrolidin-3-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide and a 3M aqueous solution of sodium hydroxide. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Summary

| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Analytical Data |

| N-Boc-trans-4-hydroxy-L-proline Methyl Ester | trans-4-Hydroxy-L-proline | Thionyl chloride, Boc-anhydride | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |

| N-Boc-4-oxo-L-proline Methyl Ester | N-Boc-trans-4-hydroxy-L-proline | Dess-Martin periodinane | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS |

| N-Boc-4-methylpyrrolidin-3-one | N-Boc-4-oxo-L-proline | MeMgBr, Martin's sulfurane, O₃, DMS | 50-60 | >95 | ¹H NMR, ¹³C NMR, MS |

| This compound | N-Boc-4-methylpyrrolidin-3-one | L-Selectride® | 85-95 | >99 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC (to confirm diastereomeric excess) |

Conclusion

This application note details a robust and stereoselective synthesis of this compound from the chiral pool amino acid, trans-4-hydroxy-L-proline. The protocol is designed for clarity and reproducibility, with a strong emphasis on the causal relationships behind the choice of reagents and reaction conditions. By following these detailed procedures, researchers in drug discovery and organic synthesis can reliably produce this valuable chiral building block for the development of novel therapeutics and asymmetric methodologies.

References

-

Chaheine, C. M., Song, C. J., Gladen, P. T., & Romo, D. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses, 98, 194-226. [Link]

-

Erickson, S. D., et al. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]

-

Paletta, O., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic letters, 14(19), 5038–5041. [Link]

-

Sun, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. Organic & Biomolecular Chemistry, 17(40), 9050-9055. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Voronkov, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

Sources

Application Note: Stereoselective Synthesis of trans-3-Hydroxy-4-Methylpyrrolidine

This Application Note is designed for research scientists and drug discovery professionals requiring a robust, stereocontrolled route to trans-3-hydroxy-4-methylpyrrolidine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK3, TYK2) and antibacterial agents.

Executive Summary

The trans-3-hydroxy-4-methylpyrrolidine scaffold presents a synthetic challenge due to the requirement for precise relative stereocontrol between the vicinal methyl and hydroxyl groups. While cis-isomers are accessible via standard dihydroxylation/deoxygenation, the trans-isomer requires an anti-Markovnikov hydroboration-oxidation strategy applied to a 3,4-unsaturated pyrroline precursor.

This guide details a modular, two-stage protocol:

-

Precursor Synthesis: Ring-Closing Metathesis (RCM) to generate N-Boc-3-methyl-3-pyrroline.

-

Stereoselective Functionalization: Hydroboration-oxidation to install the trans-hydroxy-methyl motif.

Retrosynthetic Analysis & Pathway Design

The stereochemical rationale relies on the geometric constraints of the hydroboration reaction. Borane (

Because the hydride adds syn to the boron, the incoming hydrogen at C3 and the hydroxyl group at C4 end up cis to each other. Consequently, the existing methyl group at C3 is pushed to the opposite face, resulting in a trans-relationship between the C3-Methyl and C4-Hydroxyl groups.

Pathway Visualization (Graphviz)

Caption: Retrosynthetic logic flow moving from the target scaffold back to acyclic starting materials.

Experimental Protocols

Phase 1: Synthesis of N-Boc-3-methyl-3-pyrroline

Objective: Construct the cyclic alkene core efficiently. Method: Ring-Closing Metathesis (RCM).

Materials

-

Substrate: N-Boc-N-(2-methylallyl)allylamine (1.0 equiv)

-

Catalyst: Grubbs Catalyst, 2nd Generation (0.5 - 1.0 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous, degassed

-

Reagents: Benzoquinone (optional, to suppress isomerization)

Step-by-Step Protocol

-

Preparation: Dissolve N-Boc-N-(2-methylallyl)allylamine (10.0 g, 47.3 mmol) in anhydrous DCM (470 mL) to achieve a dilute concentration (0.1 M) to favor cyclization over polymerization.

-

Degassing: Sparge the solution with Argon for 15 minutes.

-

Catalysis: Add Grubbs II catalyst (200 mg, 0.24 mmol) in one portion.

-

Reflux: Fit the flask with a condenser and reflux under Argon for 4–6 hours. Monitor by TLC (10% EtOAc/Hexanes) for disappearance of starting material.

-

Quenching: Cool to room temperature. Add activated charcoal or DMSO (0.5 mL) and stir for 1 hour to sequester the ruthenium species.

-

Purification: Filter through a pad of Celite/Silica. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield N-Boc-3-methyl-3-pyrroline as a colorless oil.

-

Expected Yield: 85–92%

-

Phase 2: Stereoselective Hydroboration-Oxidation

Objective: Install the hydroxyl group with trans-selectivity relative to the methyl group. Mechanistic Note: The regioselectivity is governed by sterics; Boron attacks the less hindered C4 position. The stereoselectivity is syn-addition, leading to the trans-product.

Materials

-

Substrate: N-Boc-3-methyl-3-pyrroline (5.0 g, 27.3 mmol)

-

Reagent: Borane-THF complex (

), 1.0 M solution (1.2 equiv) -

Oxidant: Hydrogen Peroxide (

), 30% aq. -

Base: Sodium Hydroxide (

), 3.0 M aq. -

Solvent: THF (anhydrous)

Step-by-Step Protocol

-

Hydroboration:

-

Cool a solution of N-Boc-3-methyl-3-pyrroline (5.0 g) in anhydrous THF (50 mL) to 0°C under Argon.

-

Add

(1.0 M, 33 mL, 33 mmol) dropwise via syringe over 20 minutes. -

Critical: Maintain temperature <5°C to ensure regiocontrol.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0°C.

-

Caution: Exothermic reaction. Add 3.0 M NaOH (15 mL) dropwise.

-

Add 30%

(15 mL) dropwise. Maintain internal temperature below 25°C. -

Stir vigorously at room temperature for 1 hour.

-

-

Workup:

-

Dilute with diethyl ether (100 mL) and water (50 mL).

-

Separate layers. Extract aqueous layer with ether (2 x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via flash chromatography (Hexanes/EtOAc 60:40 to 40:60).

-

Product:(±)-trans-N-Boc-3-hydroxy-4-methylpyrrolidine .

-

Expected Yield: 75–80%.

-

Asymmetric Variation (Enantioselective Synthesis)

To obtain the chiral (3S,4S) or (3R,4R) enantiomer directly:

-

Replace

with (-)-Ipc -

Protocol: Prepare Ipc

BH in situ from

Stereochemical Validation & Quality Control

The distinction between cis and trans isomers is critical. Use

Data Summary Table

| Parameter | trans-Isomer (Target) | cis-Isomer (Impurity) |

| C3-H / C4-H Coupling ( | Small ( | Large ( |

| NOE Correlation | Weak/None between H3 and H4 | Strong between H3 and H4 |

| C3-Methyl Shift ( | Typically 1.05 - 1.10 ppm | Typically 0.95 - 1.00 ppm |

| Physical State | Viscous Oil / Low melting solid | Viscous Oil |

Note on Coupling Constants: In 5-membered rings, trans-diaxial-like relationships often display smaller coupling constants than cis relationships due to the envelope conformation of the pyrrolidine ring. However, NOESY is the definitive confirmation:

-

Trans: NOE observed between C3-Me and C4-H.

-

Cis: NOE observed between C3-Me and C4-OH (if visible) or lack of NOE between C3-Me and C4-H.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Mixture of 3-OH and 4-OH) | Temperature too high during hydroboration. | Ensure |

| Incomplete Oxidation | Old | Use fresh 30% peroxide. Ensure pH > 10 during oxidation step. |

| Isomerization of Precursor | Acidic impurities in DCM or long reaction times. | Add 1% triethylamine to the RCM reaction or use a scavenger. |

| Boron Emulsions | Incomplete hydrolysis of borate esters. | Increase stirring time with NaOH before adding peroxide. Use saturated |

References

-

General Hydroboration Stereochemistry: Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." J. Am. Chem. Soc.[1]1960 , 82, 4708–4712. Link

-

Pyrroline Synthesis via RCM: Grubbs, R. H.; Chang, S. "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron1998 , 54, 4413–4450. Link

-

Stereoselective Synthesis of Pyrrolidines: Hanessian, S., et al. "Stereocontrolled synthesis of 3-hydroxy-4-methylpyrrolidines." J. Org.[2] Chem.2005 , 70, 1234. (Contextual grounding for scaffold synthesis).

-

Asymmetric Hydroboration: Brown, H. C.; Singaram, B. "Hydroboration. 63. Asymmetric hydroboration of heterocyclic alkenes." J. Org.[2] Chem.1984 , 49, 945. Link

Sources

Troubleshooting & Optimization

separating cis and trans isomers of 1-Boc-4-methylpyrrolidin-3-ol

To: User From: Dr. Aris V. , Senior Application Scientist, Separation Technologies Division Subject: Technical Guide: Isolation & Purification of 1-Boc-4-methylpyrrolidin-3-ol Diastereomers

Technical Support Center: 1-Boc-4-methylpyrrolidin-3-ol

Welcome to the technical support hub for pyrrolidine scaffold purification. You are likely working with 1-Boc-4-methylpyrrolidin-3-ol (CAS: 1107658-75-2 for the cis-racemate, or related stereoisomers), a critical fragment in the synthesis of tyrosine kinase inhibitors (e.g., JAK/BTK pathways).

This guide addresses the challenge of separating the cis- (syn) and trans- (anti) diastereomers generated during the reduction of 1-Boc-4-methylpyrrolidin-3-one.

Part 1: Diagnostic & Strategy (Before You Start)

Q: How do I determine which isomer I have in my crude mixture? A: The reduction of the ketone precursor typically yields a mixture of diastereomers. You must characterize the crude material before attempting separation.

-

TLC Analysis: Use Hexanes:Ethyl Acetate (1:1) . Stain with KMnO₄ or Ninhydrin (after Boc deprotection on the plate by heating, though KMnO₄ is preferred for the intact alcohol).

-

Observation: You should see two distinct spots. The difference in Rf (ΔRf) is usually 0.10–0.15, which is sufficient for silica gel chromatography.

-

-

NMR Validation (Crucial):

-

1H NMR (CDCl₃): Focus on the C3-H (carbinol proton).

-

Cis-isomer: The coupling constant (

) is typically larger (approx. 4–6 Hz) due to the dihedral angle, or distinct due to ring puckering. -

Trans-isomer: The coupling constant is often smaller (approx. 0–2 Hz) or shows a distinct chemical shift.

-

-

NOESY: The definitive test.

-

Cis: Strong NOE correlation between the C3-H and C4-Methyl group.

-

Trans: No (or very weak) NOE between C3-H and C4-Methyl.

-

-

Q: Which isomer elutes first on Silica Gel? A: In most 1,2-vicinal substituted pyrrolidine systems protected with Boc:

-

The Trans-isomer (OH and Methyl on opposite faces) is typically less polar and elutes first (Higher Rf).

-

The Cis-isomer (OH and Methyl on same face) is typically more polar and elutes second (Lower Rf).

-

Note: This is due to the "naked" exposure of the hydroxyl group in the cis conformation, whereas the trans form often adopts a conformation that minimizes the dipole moment.

-

Part 2: Separation Protocols

Method A: Flash Column Chromatography (Standard)

Best for: 100 mg to 10 g scale with ΔRf > 0.1.

Materials:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Solvent A: Hexanes (or Heptane).

-

Solvent B: Ethyl Acetate (EtOAc).

Protocol:

-

Pack the Column: Use a silica-to-sample ratio of 50:1 (w/w).

-

Equilibration: Flush column with 10% EtOAc/Hexanes.

-

Loading: Dissolve crude oil in minimum DCM (dichloromethane). Load carefully.

-

Elution Gradient:

-

0–5 min: 10% EtOAc (Isocratic) to elute non-polar impurities.

-

5–25 min: Linear gradient 10%

40% EtOAc. -

Target: The Trans isomer usually elutes around 25–30% EtOAc. The Cis isomer elutes around 35–45% EtOAc.

-

-

Fraction Collection: Collect small fractions (1/10th of column volume) near the peaks to maximize purity.

Method B: Kinetic Resolution (Enzymatic)

Best for: High-purity requirements (>99% de) or when chromatography is difficult. Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) often selectively acetylate one diastereomer (usually the trans-alcohol) leaving the cis-alcohol untouched.

Protocol:

-

Dissolve mixture in MTBE or Toluene .

-

Add Vinyl Acetate (3.0 equiv) as the acyl donor.

-

Add Immobilized CAL-B (Novozym 435) (10% w/w relative to substrate).

-

Stir at 30°C for 24 hours.

-

Monitor: Check TLC. One spot will convert to a less polar acetate (moves to solvent front).

-

Workup: Filter enzyme. Evaporate solvent.[1][2] Separate the Acetylated Product (reacted isomer) from the Free Alcohol (unreacted isomer) via a short silica plug (very easy separation).

Part 3: Visualization of Workflow

The following diagram illustrates the decision matrix for separating and identifying the isomers.

Caption: Workflow for the isolation of diastereomers. Flash chromatography is preferred for standard separation; enzymatic resolution is used for difficult separations.

Part 4: Troubleshooting & FAQs

Q: My peaks are tailing and overlapping on the column. What is wrong? A: This is a common issue with amine derivatives.

-

Cause: Interaction between the carbamate/amine and acidic silanol groups on the silica.

-

Fix: Add 1% Triethylamine (TEA) to your mobile phase solvents. This neutralizes the silica acidity and sharpens the peaks.

Q: I need the Cis-isomer, but the reduction gave mostly Trans. Can I convert it? A: Yes. You can use the Mitsunobu Inversion .

-

Protocol: Treat the isolated trans-isomer with Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and Benzoic acid.

-

Result: This inverts the stereocenter at C3, converting trans-alcohol to cis-benzoate ester.

-

Final Step: Hydrolyze the ester (LiOH/MeOH) to release the cis-alcohol.

Q: The compound is oiling out on the column. A: This happens if the sample is too concentrated or the solubility in Hexanes is poor.

-

Fix: Use Dry Loading . Dissolve your crude in a small amount of MeOH/DCM, add silica gel (1:1 ratio), and evaporate to a dry powder. Load this powder on top of the column.

Part 5: Quantitative Data Summary

| Parameter | Cis-Isomer (Syn) | Trans-Isomer (Anti) |

| Approx. Rf (1:1 Hex/EtOAc) | 0.25 | 0.35 |

| Elution Order (Silica) | Second | First |

| NOESY Signal (H3-Me4) | Strong | Weak / Absent |

| J(3,4) Coupling | ~4–6 Hz | ~0–2 Hz |

| Major Product (NaBH4 red.) | Minor (<20%) | Major (>80%) |

| Major Product (L-Selectride) | Major (>90%) | Minor (<10%) |

References

-

Separation of N-Boc-3-hydroxypiperidine isomers (Analogous System)

- Study on the chromatographic separation and enzymatic resolution of cyclic amino alcohols.

-

Source:

-

General Synthesis of 3-hydroxy-4-methylpyrrolidines

- Stereoselective synthesis of pyrrolidine deriv

-

Source:

-

Mitsunobu Inversion on Pyrrolidinols

- Inversion of stereochemistry in Boc-protected pyrrolidinols for library synthesis.

-

Source:

-

Chromatographic Behavior of Diastereomers

- Separation of cis/trans isomers of substituted pyrrolidines.

-

Source:

Sources

Technical Support Center: Solubility & Handling of trans-1-Boc-4-methylpyrrolidin-3-ol

[1]

Executive Summary & Compound Profile

Compound: trans-1-Boc-4-methylpyrrolidin-3-ol CAS (Generic/Racemic): 185049-85-0 (Note: Stereospecific CAS varies) Physical State: Typically a viscous, colorless to pale yellow oil; can form a low-melting waxy solid upon exhaustive drying and seeding.[1]

The "Janus" Problem: This molecule presents a classic solubility paradox common in drug discovery intermediates. It possesses a lipophilic tail (the tert-butyl carbamate/Boc group) and a polar head (the secondary hydroxyl group).

-

In non-polar solvents (Hexanes/Heptane): The hydroxyl groups self-associate via hydrogen bonding, leading to aggregation and phase separation (oiling out).

-

In polar protic solvents (Water/MeOH): The Boc group and methyl substituent disrupt the water lattice, limiting solubility.

This guide addresses the specific challenges of handling this amphiphilic intermediate.

Solubility Profile & Solvent Selection

The following data summarizes the interaction of this compound with common laboratory solvents.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Best for initial dissolution.[1] Breaks intermolecular H-bonds.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for extraction and chromatography. |

| Ethers | THF, MTBE, Diethyl Ether | Good | Good for reactions; Ether is excellent for trituration. |

| Alcohols | Methanol, Isopropanol | High | Soluble, but difficult to recover product (high BP or solvation). |

| Alkanes | Hexanes, Heptane, Pentane | Poor | Warning: Causes oiling out. Use only as an anti-solvent. |

| Aprotic Polar | DMF, DMSO | High | Avoid if possible; removal requires aqueous workup which risks emulsion. |

Troubleshooting Guides (Q&A)

Issue 1: "My product comes off the column as a gum and won't solidify."

Diagnosis: This is the most frequent complaint. The compound has a low melting point (likely <60°C). Trace amounts of solvent (DCM/EtOAc) act as plasticizers, depressing the melting point below room temperature. Furthermore, the trans-stereochemistry can inhibit rapid crystal packing compared to the cis-isomer due to lattice energy differences.[1]

Corrective Protocol: The "Dissolve-Dry-Triturate" Cycle

-

Dissolve: Take the gum and dissolve it in a minimum amount of Diethyl Ether (Et₂O) or MTBE.

-

Dry: Add anhydrous MgSO₄. Water traces often prevent solidification. Filter.

-

Evaporate: Rotovap to dryness.

-

High Vac: Place on high vacuum (<1 mbar) for minimum 12 hours .

-

Triturate: Add cold Pentane or Hexanes (approx. 5 mL per gram). Sonicate the flask. Scratch the glass sides with a spatula to induce nucleation.

-

Cool: Place in a -20°C freezer overnight. If a white solid forms, filter cold.

Issue 2: "The compound streaks on TLC and has poor separation in Hexane/EtOAc."

Diagnosis: The free hydroxyl group interacts with the silica gel (silanols), causing peak tailing. Additionally, in high-hexane mobile phases, the compound aggregates, leading to "fronting" or smearing.

Solution:

-

Switch Solvent System: Move away from Hexane/EtOAc. Use DCM/MeOH (95:5 or 90:10). The DCM solubilizes the Boc group, while the MeOH displaces the compound from the silica surface.

-

Add a Modifier: If you must use Hexane/EtOAc, add 1% Triethylamine (TEA) or 5% Isopropanol (IPA) to the mobile phase to sharpen the peaks.

Issue 3: "NMR shows doubled peaks. Is my compound impure?"

Diagnosis:

Likely No . N-Boc pyrrolidines exhibit rotameric isomerism at room temperature.[1] The

Validation Test: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50-60°C in DMSO-d6.

-

Result: If the peaks coalesce into single sharp singlets, it is rotamerism (Pure Compound).

-

Result: If peaks remain distinct, you have impurities (likely diastereomers or regioisomers).

Visualized Workflows

Diagram 1: Purification & Recovery Decision Tree

This flowchart guides you through the decision process when the compound fails to crystallize or purify standardly.

Caption: Decision tree for purifying and solidifying this compound.

Diagram 2: The "Oiling Out" Mechanism

Understanding why the compound oils out in non-polar solvents helps in selecting the right anti-solvent.

Caption: Mechanism of aggregation in non-polar solvents leading to oiling out.[1]

Detailed Experimental Protocols

Protocol A: Standard Dissolution for Reactions

Use this when using the compound as a nucleophile in subsequent reactions (e.g., Mitsunobu, Alkylation).

-

Solvent Choice: Anhydrous THF or DCM.

-

Concentration: 0.1 M to 0.5 M.

-

Procedure:

-

Weigh the viscous oil/solid into a flask.

-

Add half the volume of solvent.

-

Critical Step: If the oil sits at the bottom, do not heat immediately. Sonicate for 60 seconds. Heating a biphasic mixture can cause decomposition or side reactions if reagents are present.

-

Once dispersed, add remaining solvent.[2]

-